![molecular formula C28H28ClN3O4S B2678032 3-(2-((3-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide CAS No. 422290-21-9](/img/structure/B2678032.png)
3-(2-((3-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide
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Description
The compound is a quinazolin derivative with a propanamide group and a 3,4-dimethoxyphenethyl group attached. Quinazolines are a class of organic compounds that consist of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The quinazolin core would provide a rigid, planar structure, while the propanamide and 3,4-dimethoxyphenethyl groups would add flexibility .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups. For example, the presence of the amide group could influence its solubility in water, while the aromatic rings could contribute to its UV/Vis absorption properties .Scientific Research Applications
Antioxidant Properties
The compound exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. Specifically, it scavenges free radicals, such as the 2,2′-azinobis (3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS˙+), 2,2′-diphenyl-1-picrylhydrazyl radical (DPPH), and galvinoxyl radical . These properties make it relevant for various applications in health and food science.
Maillard Reaction Intermediates
The compound is usually formed during the Maillard reaction (MR), a complex process that occurs during heat treatment of food. MR contributes to color, flavor, and nutritional components in food. 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is a product of the MR and is known to possess strong antioxidant activity. It is generated through the degradation of Amadori or Heyns rearrangement products via 2,3-enolization. DDMP’s antioxidant properties play a role in the overall antioxidant activity of MRPs .
Natural Sources
DDMP is found not only in Maillard reaction intermediates but also in natural extracts and foods, including whole wheat bread, prunes, rose tea, and roasted tigernut oil. Its presence in these sources highlights its relevance in both natural and processed foods .
Further Research
Researchers should continue investigating DDMP and its derivatives to uncover additional applications. Understanding their mechanisms of action, stability, and bioavailability will be essential for maximizing their potential in various fields.
properties
IUPAC Name |
3-[2-[(3-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3O4S/c1-35-24-11-10-19(17-25(24)36-2)12-14-30-26(33)13-15-32-27(34)22-8-3-4-9-23(22)31-28(32)37-18-20-6-5-7-21(29)16-20/h3-11,16-17H,12-15,18H2,1-2H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTCWXNIIPPEPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-((3-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide |
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